molecular formula C8H13IN4 B12622518 1-Cycloheptyl-5-iodo-1H-tetrazole CAS No. 919098-01-4

1-Cycloheptyl-5-iodo-1H-tetrazole

Cat. No.: B12622518
CAS No.: 919098-01-4
M. Wt: 292.12 g/mol
InChI Key: YFGZKASFKMFQCI-UHFFFAOYSA-N
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Description

1-Cycloheptyl-5-iodo-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

The synthesis of 1-Cycloheptyl-5-iodo-1H-tetrazole typically involves the reaction of cycloheptyl nitrile with sodium azide in the presence of iodine or a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water. Industrial production methods may employ heterogeneous catalysts such as silica-supported sodium bisulfate or iron(III) chloride to enhance yield and efficiency .

Chemical Reactions Analysis

1-Cycloheptyl-5-iodo-1H-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, iodine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cycloheptyl-5-iodo-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-5-iodo-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The iodine atom may also play a role in its reactivity and biological activity .

Comparison with Similar Compounds

1-Cycloheptyl-5-iodo-1H-tetrazole can be compared with other tetrazole derivatives, such as:

    1-Phenyl-1H-tetrazole: Known for its use in pharmaceuticals and as a corrosion inhibitor.

    5-Substituted 1H-tetrazoles: These compounds have diverse applications in medicinal chemistry and material science.

The uniqueness of this compound lies in its specific substitution pattern, which may impart distinct chemical and biological properties .

Properties

CAS No.

919098-01-4

Molecular Formula

C8H13IN4

Molecular Weight

292.12 g/mol

IUPAC Name

1-cycloheptyl-5-iodotetrazole

InChI

InChI=1S/C8H13IN4/c9-8-10-11-12-13(8)7-5-3-1-2-4-6-7/h7H,1-6H2

InChI Key

YFGZKASFKMFQCI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C(=NN=N2)I

Origin of Product

United States

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